2,3',4-Tribromodiphenyl ether

Description

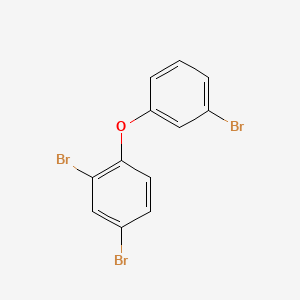

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURKEOPYVUYTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577713 | |

| Record name | 2,4-Dibromo-1-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-77-4 | |

| Record name | 2,3',4-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromo-1-(3-bromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromo-1-(3-bromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FKK425M4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,3 ,4 Tribromodiphenyl Ether

Sources and Emission Pathways

The release of 2,3',4-tribromodiphenyl ether into the environment is primarily linked to the manufacturing, use, and disposal of products containing PBDEs.

Polybrominated diphenyl ethers are not chemically bound to the polymer matrix of the products they are added to, which facilitates their release into the environment. unife.it Products such as furniture, textiles, and electronics containing these flame retardants are significant sources of PBDEs, including this compound, into the indoor and outdoor environment. ontosight.ai The release can occur throughout the product's lifecycle, from manufacturing and use to disposal.

Industrial processes and waste management, particularly the handling of electronic waste (e-waste), are major pathways for the emission of PBDEs into the environment. acs.org E-waste recycling facilities, especially those with informal or substandard practices, can be significant hotspots for the release of these compounds. acs.org Studies have shown that workers at e-recycling sites can have elevated levels of PBDEs in their bodies. sci-hub.se The thermal processing of e-waste can also lead to the emission of brominated compounds. researchgate.net

Spatial and Temporal Distribution Patterns

This compound has been detected in various environmental compartments across the globe, indicating its widespread distribution.

PBDEs, including congeners like this compound, have been found in air, water, sediment, and soil worldwide. nih.govontosight.ai Due to their low water solubility and high lipophilicity, PBDEs tend to bind to particulate matter, soils, and sediments. naturalhealthresearch.orgpops.int

A study of indoor and outdoor air in Taiwan detected 2,2',4-tribromodiphenyl ether and 2,4,4'-tribromodiphenyl ether, with indoor concentrations being significantly higher than outdoor concentrations. bioline.org.br In a study of a freshwater lake in China, BDE-28 (2,4,4'-tribromodiphenyl ether) was detected in the water, although not in the river sediments. mdpi.com Research in the European Arctic has also detected various PBDEs in both air and seawater. nih.govhereon.de

Table 1: Environmental Concentrations of Selected Tribromodiphenyl Ether Congeners

| Location | Matrix | Congener | Concentration | Reference |

|---|---|---|---|---|

| Taiwan | Indoor Air | 2,2',4-tribromodiphenyl ether | Significantly higher than outdoor | bioline.org.br |

| Taiwan | Indoor Air | 2,4,4'-tribromodiphenyl ether | Significantly higher than outdoor | bioline.org.br |

| Chaohu Lake, China | Water | BDE-28 | Detected | mdpi.com |

| European Arctic | Air | Total PBDEs | 0.09 to 1.8 pg m⁻³ | nih.gov |

| European Arctic | Seawater | Total PBDEs | 0.03 to 0.64 pg L⁻¹ | nih.gov |

The lipophilic nature of PBDEs leads to their bioaccumulation in the fatty tissues of organisms and biomagnification through the food web. theses.cznih.gov Various PBDE congeners have been detected in a wide range of biota, from invertebrates and fish to marine mammals and birds. theses.cz A study in the North Sea demonstrated that PBDE concentrations were lowest in invertebrates, higher in fish, and highest in harbor seals at the top of the food chain. theses.cz In a study of a freshwater food web, several PBDEs showed high biomagnification factors. researchgate.net

PBDEs, particularly the lower-brominated congeners, have the potential for long-range atmospheric transport. researchgate.net This allows them to be transported far from their original sources and deposited in remote regions like the Arctic. nih.govacs.org The transport can occur through the movement of air masses, with the compounds partitioning between the gas phase and atmospheric particles. researchgate.net The detection of PBDEs in the Arctic environment, in both air and seawater, provides strong evidence of their long-range transport capabilities. nih.govhereon.deacs.org

Emerging Contaminant Status and Regulatory Contextualization

This compound (BDE-25) is a congener of the polybrominated diphenyl ethers (PBDEs), a class of synthetic organobromine compounds widely used as flame retardants in a multitude of consumer and industrial products. dcceew.gov.aunih.govpjoes.com PBDEs are not chemically bound to the polymers in products like plastics, foams, and textiles; consequently, they can leach, volatilize, or be released from these products into the environment. helcom.ficdc.gov This has led to their ubiquitous presence in various environmental compartments, including air, water, sediment, and biota. pjoes.comenvironment-agency.gov.uk

PBDEs, including congeners like this compound, are classified as emerging contaminants due to their persistence, potential for long-range transport, and tendency to bioaccumulate in living organisms. dcceew.gov.auenvironment-agency.gov.uk Lower-brominated congeners are often considered more bioaccumulative and toxic than their higher-brominated counterparts. ucc.edu.gh The environmental concern is linked to the composition of commercial flame retardant mixtures, such as PentaBDE, which contained a range of PBDE congeners, including tribromodiphenyl ethers (tri-BDEs). michigan.govcanada.ca Although the production of many commercial PBDE mixtures has been phased out in several regions, their continued presence in products still in use and in waste streams ensures their ongoing release into the environment. helcom.ficopernicus.org

The growing body of evidence on the environmental distribution and potential hazards of PBDEs has prompted significant regulatory action globally.

International Agreements:

Stockholm Convention on Persistent Organic Pollutants (POPs): Commercial PentaBDE and OctaBDE mixtures are listed under this convention for elimination of production and use. environment-agency.gov.uk This is significant as commercial PentaBDE formulations contain various tri-BDE congeners. michigan.gov

Rotterdam Convention: In 2013, commercial PentaBDE mixtures were added to Annex III of the Rotterdam Convention, which requires parties to follow prior informed consent procedures for their trade. industrialchemicals.gov.au

Regional and National Regulations:

European Union: The EU has severely restricted the use of PentaBDE and OctaBDE since 2004. The Water Framework Directive (WFD) lists a sum of six PBDE congeners (BDE-28, -47, -99, -100, -153, and -154) as priority hazardous substances. environment-agency.gov.uk It establishes a biota-based Environmental Quality Standard (EQS) of 0.0085 µg/kg wet weight in fish, aimed at protecting both the environment and human health from the consumption of contaminated fish. environment-agency.gov.uk

United States: The U.S. Environmental Protection Agency (EPA) has worked with industry to phase out the production and import of PentaBDE and OctaBDE. copernicus.org The Consumer Product Safety Commission (CPSC) has also assessed the risks of polyhalogenated diphenyl ethers (PHDEs) in consumer products. cpsc.gov

Canada: Under the Canadian Environmental Protection Act, 1999, PBDEs have been a focus of the Chemicals Management Plan. publications.gc.ca Environment and Climate Change Canada has established Federal Environmental Quality Guidelines (FEQGs) for several PBDE congeners to protect aquatic life. These guidelines provide target concentrations for water, sediment, and biological tissue. canada.ca

The regulatory landscape reflects a global consensus on the need to control the release of PBDEs into the environment. While much of the regulation focuses on commercial mixtures or a specific list of the most commonly detected congeners, the controls indirectly impact the environmental levels of related congeners like this compound that were components of these mixtures.

Data Tables

Table 1: General Composition of Commercial PBDE Products

This table shows the typical percentage range of different PBDE homologue groups within the major commercial flame retardant mixtures.

| Technical Product | Tetra-BDEs (%) | Penta-BDEs (%) | Hexa-BDEs (%) | Hepta-BDEs (%) | Octa-BDEs (%) | Nona-BDEs (%) | Deca-BDE (%) | Tri-BDEs (%) |

| Penta-BDE | 24-38 | 50-62 | 4-8 | Trace | - | - | - | 0.1 |

| Octa-BDE | - | - | 10-12 | 43-44 | 31-35 | 9-11 | 0-1 | - |

| Deca-BDE | - | - | - | - | - | 0.3-3 | >97 | - |

Source: Adapted from State of Michigan, 2008. michigan.gov; Environment Canada, 2006. canada.ca

Table 2: Canadian Federal Environmental Quality Guidelines (FEQGs) for Select PBDEs

This table summarizes the guideline values set by the Canadian government for the protection of aquatic ecosystems.

| Substance/Congener | Media | Guideline Value | Notes |

| Tri-BDE (as BDE-28) | Water | 0.8 ng/L | Federal Water Quality Guideline |

| Sediment | 0.4 ng/g dw | Federal Sediment Quality Guideline (normalized to 1% organic carbon) | |

| Biological Tissue | 0.8 ng/g ww | Federal Tissue Quality Guideline | |

| Tetra-BDE (as BDE-47) | Water | 0.2 ng/L | Federal Water Quality Guideline |

| Sediment | 2.1 ng/g dw | Federal Sediment Quality Guideline (normalized to 1% organic carbon) | |

| Biological Tissue | 20 ng/g ww | Federal Tissue Quality Guideline | |

| Penta-BDE (as BDE-99) | Water | 0.2 ng/L | Federal Water Quality Guideline |

| Sediment | 2.1 ng/g dw | Federal Sediment Quality Guideline (normalized to 1% organic carbon) | |

| Biological Tissue | 20 ng/g ww | Federal Tissue Quality Guideline | |

| Hexa-BDE (as BDE-153) | Water | 0.2 ng/L | Federal Water Quality Guideline |

| Sediment | 2.1 ng/g dw | Federal Sediment Quality Guideline (normalized to 1% organic carbon) | |

| Biological Tissue | 20 ng/g ww | Federal Tissue Quality Guideline |

Source: Adapted from Canada.ca, 2013. canada.ca Abbreviations: dw = dry weight, ww = wet weight, ng/L = nanograms per liter, ng/g = nanograms per gram.

Table 3: Research Findings on PBDE Concentrations in Environmental Media

This table presents examples of PBDE concentrations detected in various environmental samples from different research studies.

| Location/Study | Environmental Matrix | Congeners/Mixture | Concentration Range |

| Australia | Indoor Dust | ΣPBDE | 87 - 3,070 ng/g dust |

| Lake Ontario, Canada | Water | Total PBDEs | 0.004 - 0.013 ng/L |

| British Columbia, Canada | Rain Water (urban site) | Total PBDEs | Max: 26.76 ng/L |

| British Columbia, Canada | Sediment | Total PBDEs | 2.7 - 91 µg/kg dw |

| Southern Ontario, Canada | Sewage Sludge | Total PBDEs | 1,700 - 8,200 µg/kg dw |

| Ghanaian Water Bodies | Water | Total PBDEs | 37.2 - 170.5 ng/kg |

| Ghanaian Water Bodies | Sediment | Total PBDEs | 19.8 - 70.6 ng/kg |

Source: Adapted from DCCEEW, Australia dcceew.gov.au; Canada.ca canada.ca; Levels of Polybrominated Diphenyl Ethers (PBDEs) in Some Ghanaian Water Body Environments ucc.edu.gh Abbreviations: ΣPBDE = Sum of Polybrominated Diphenyl Ethers, ng/g = nanograms per gram, ng/L = nanograms per liter, µg/kg = micrograms per kilogram, dw = dry weight.

Environmental Fate and Transformation of 2,3 ,4 Tribromodiphenyl Ether

Persistence and Environmental Half-Lives

Polybrominated diphenyl ethers are recognized as persistent organic pollutants due to their resistance to degradation in the environment. ebi.ac.ukcdc.gov The persistence of individual congeners is influenced by the number and position of bromine atoms. Generally, lower brominated PBDEs are considered persistent in the environment. cdc.gov

The environmental half-life of a chemical is a key indicator of its persistence. For tribromodiphenyl ethers, half-lives can vary significantly depending on the environmental medium and specific conditions. For instance, the estimated half-life for 2,4,4'-tribromodiphenyl ether (BDE-28) in human serum is approximately 3.0 years. nih.gov In the atmosphere, a slow declining trend for BDE-28 has been observed, with a calculated half-life of 15 years at a specific monitoring location. rsc.org Predictive models estimate the atmospheric half-life for the tribromodiphenyl ether homologue group to be between 7.1 and 19.4 days. canada.ca In other compartments, the estimated half-lives for the closely related pentaBDE commercial mixture are 150 days in soil and 600 days in aerobic sediment. canada.ca

Table 1: Selected Environmental Half-Life Data for Tribromodiphenyl Ethers and Related Compounds

| Compound/Group | Environmental Compartment | Half-Life | Reference |

|---|---|---|---|

| 2,4,4'-Tribromodiphenyl ether (BDE-28) | Human Serum | 3.0 years | nih.gov |

| 2,4,4'-Tribromodiphenyl ether (BDE-28) | Atmosphere (Point Petre) | 15 years | rsc.org |

| Tribromodiphenyl ether (homologue) | Atmosphere (Predicted) | 7.1 - 19.4 days | canada.ca |

| PentaBDE (commercial mixture) | Soil (Predicted) | 150 days | canada.ca |

| PentaBDE (commercial mixture) | Aerobic Sediment (Predicted) | 600 days | canada.ca |

Inter-Compartmental Partitioning Dynamics

The movement and distribution of 2,3',4-tribromodiphenyl ether among air, water, soil, and biota are controlled by its partitioning behavior.

The air-water exchange of PBDEs is a critical process influencing their long-range transport and distribution. This exchange is largely governed by the Henry's Law constant (H or KH), which relates the concentration of a chemical in the air to its concentration in water at equilibrium. A related parameter is the air-water partition coefficient (KAW).

Lower brominated PBDEs, including tribromodiphenyl ethers, have a greater tendency for volatilization from water surfaces compared to more highly brominated congeners. pops.int The Henry's Law constant for PBDEs generally decreases with an increasing number of bromine atoms. oup.com Experimental and predicted values for some tribromodiphenyl ether congeners are available. For example, a predicted Henry's Law solubility constant (Hscp) for 2,3,4-tribromodiphenyl ether (BDE-21) has been reported. henrys-law.org

Table 2: Air-Water Partitioning Data for Selected Tribromodiphenyl Ethers

| Compound | Parameter | Value | Temperature (°C) | Reference |

|---|---|---|---|---|

| 2,4,4'-Tribromodiphenyl ether (BDE-28) | Henry's Law Constant (KH) | 0.18 ± 0.34 Pa·m³/mol | 5 | escholarship.org |

| 2,3,4-Tribromodiphenyl ether (BDE-21) | Henry's Law Solubility Constant (Hscp) | 1.0×10⁻¹ mol/(m³Pa) | 25 | henrys-law.org |

In the atmosphere, semivolatile organic compounds like this compound exist in both the gas phase and adsorbed to particulate matter. The gas-particle partitioning (G/P) is a crucial factor that affects their atmospheric transport, deposition, and fate. copernicus.org This partitioning is often described by the partition coefficient, KP.

The octanol-air partition coefficient (KOA) is a key parameter used to predict the G/P partitioning behavior. copernicus.orggdut.edu.cn PBDEs with lower bromine content, such as tribromodiphenyl ethers, are more volatile and tend to be found in greater proportions in the gas phase compared to higher brominated congeners, which are predominantly associated with airborne particles. copernicus.org

Table 3: Octanol-Air Partition Coefficients (log KOA) for Selected Tribromodiphenyl Ethers

| Compound | log KOA | Temperature (°C) | Reference |

|---|---|---|---|

| 2,2',4-Tribromodiphenyl ether (BDE-17) | 9.31 | 19 | copernicus.org |

| 2,4,4'-Tribromodiphenyl ether (BDE-28) | 9.4 | 19 | copernicus.org |

Due to their hydrophobic nature, PBDEs have a strong tendency to adsorb to organic matter in soils and sediments. mun.ca This sorption behavior is a primary factor controlling their mobility and bioavailability in the terrestrial and aquatic environments. The organic carbon-water (B12546825) partition coefficient (KOC) is a measure of this tendency.

High KOC values indicate strong binding to soil and sediment, which act as significant sinks for these compounds. industrialchemicals.gov.au The KOC can be estimated from the octanol-water partition coefficient (KOW), another indicator of a chemical's hydrophobicity. lu.se PBDEs exhibit high log KOW values, which increase with the degree of bromination. For polyhalogenated diphenyl ethers (PHDEs), log KOW values have been reported to range from 5.0 to 10. cpsc.gov This strong sorption to particulate matter reduces their volatilization and mobility. industrialchemicals.gov.au

Table 4: Physicochemical Properties Related to Sorption for PBDEs

| Compound Class/Group | Parameter | Value Range | Reference |

|---|---|---|---|

| Polyhalogenated Diphenyl Ethers (PHDEs) | log Kow | 5.0 - 10 | cpsc.gov |

| DecaBDE | Koc (L/kg) | 150,900 - 149,000,000 | industrialchemicals.gov.au |

Abiotic Degradation Pathways

Abiotic degradation processes, particularly photodegradation, play a role in the environmental transformation of this compound.

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For PBDEs, a primary photodegradation pathway is reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. mdpi.com This process can lead to the formation of lower-brominated diphenyl ethers.

Research on the photodegradation of hydroxylated PBDEs provides insight into the potential transformation of this compound. For example, the direct photolysis of 2'-hydroxy-2,3',4,5'-tetrabromodiphenyl ether (2'-HO-BDE-68) has been shown to produce dihydroxylated tribromodiphenyl ethers. rsc.org Specifically, 2',5'-dihydroxy-2,3',4-tribromodiphenyl ether has been proposed as a likely photohydrolysis product. rsc.orgrsc.org Another significant photodegradation pathway is the cleavage of the ether bond, which can result in the formation of brominated phenols, such as 2,4-dibromophenol. rsc.orgrsc.org

Chemical Degradation Mechanisms

In addition to photochemical processes, this compound can be degraded through chemical reactions in the environment, primarily through reductive and oxidative pathways.

Reductive debromination is a significant degradation pathway for PBDEs, particularly in anaerobic environments. A promising technology for the remediation of PBDE-contaminated sites is the use of nanoscale zerovalent iron (nZVI). acs.orgnih.govresearchgate.net

Studies have shown that nZVI can effectively debrominate this compound (BDE-21 was used as a proxy in some studies) to lower brominated compounds and ultimately to diphenyl ether. acs.orgnih.govresearchgate.net The reaction is believed to proceed via a stepwise debromination process, where bromine atoms are sequentially removed. nih.govresearchgate.net The reaction rates are typically pseudo-first-order, and they tend to decrease as the number of bromine substituents decreases. nih.govresearchgate.net Research has indicated a preferential removal of meta-bromines by nZVI. nih.govresearchgate.net

The main degradation pathways of BDE-21 by nZVI involve the formation of various di- and mono-bromodiphenyl ethers before complete debromination to diphenyl ether. nih.gov

| Reactant | Degradation Products | Key Findings |

| This compound (using BDE-21 as a model) | Lower brominated diphenyl ethers, Diphenyl ether | Stepwise debromination, pseudo-first-order kinetics. nih.govresearchgate.net |

Oxidative transformation of this compound is primarily driven by reactions with strong oxidants, such as hydroxyl radicals, which can be formed through various environmental processes.

The oxidation of 2,4,4'-tribromodiphenyl ether (BDE-28) by OH radicals has been studied computationally. acs.org The reaction is highly feasible, especially on the phenyl ring with fewer bromine atoms. acs.org The primary products of this oxidation are hydroxylated dibrominated diphenyl ethers (OH-PBDEs). acs.org These intermediates can further react to form polybrominated dibenzo-p-dioxins (PBDDs). acs.org Another potential, though less favorable, pathway involves the degradation of OH-adducts in the presence of O₂/NO to form unsaturated ketones and aldehydes. acs.org

| Oxidant | Primary Products | Secondary Products |

| Hydroxyl Radical (•OH) | Hydroxylated dibrominated diphenyl ethers (OH-PBDEs) | Polybrominated dibenzo-p-dioxins (PBDDs), Unsaturated ketones and aldehydes |

Biotic Degradation Pathways of this compound

The transformation and breakdown of this compound (BDE-28) in the environment are significantly influenced by living organisms. This section explores the various ways in which microbes and other non-human organisms metabolize this compound.

Microbial Degradation Processes

Microorganisms play a crucial role in the breakdown of BDE-28 through various metabolic activities. The efficiency and pathways of this degradation are largely dependent on the presence or absence of oxygen and the specific enzymatic capabilities of the microbial communities involved.

Under aerobic conditions, where oxygen is present, the biodegradation of BDE-28 is influenced by the degree of bromination. Generally, polybrominated diphenyl ethers (PBDEs) with fewer bromine atoms are degraded more readily. Studies have shown that the degradation rates of PBDEs in sediment under aerobic conditions follow the order of BDE-15 > BDE-28 > BDE-47 > BDE-99 > BDE-100. nih.govhnu.edu.cn This indicates that BDE-28 is more susceptible to aerobic breakdown than more highly brominated congeners. nih.govhnu.edu.cn

The structure of the BDE congener, specifically the positions of the bromine atoms, also impacts its aerobic degradation. For instance, some bacterial strains like Rhodococcus sp. RR1 can transform PBDEs with one non-brominated ring, such as 2,4-dibromodiphenyl ether (BDE-7), but not those where both rings are brominated. nih.gov In the case of BDE-28, which has bromine atoms on both phenyl rings, its degradation can be more challenging for certain microorganisms. However, other potent bacterial strains, such as Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400, have demonstrated the ability to transform a range of PBDEs, including tri-BDEs like BDE-28. nih.gov These strains have been shown to transform between 60% and 80% of BDE-28 within a three-day period. nih.gov

The degradation process can involve the cleavage of the ether bond and the aromatic rings, sometimes preceded by debromination. hnu.edu.cn For example, the aerobic degradation of BDE-28 can lead to the formation of 2,4-dibromophenol. hnu.edu.cn The initial steps often involve the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, making them more susceptible to cleavage.

Table 1: Aerobic Biodegradation of BDE-28 and Related PBDEs

| PBDE Congener | Degradation Rate Comparison | Transforming Microbial Strains | Key Findings |

| BDE-28 | Faster than BDE-47, BDE-99, BDE-100; Slower than BDE-15 nih.govhnu.edu.cn | Rhodococcus jostii RHA1, Burkholderia xenovorans LB400 nih.gov | 60-80% transformation in 3 days by specific strains. nih.gov |

| BDE-15 | Fastest among compared congeners nih.govhnu.edu.cn | Pseudomonas sp. nih.gov | Addition of Pseudomonas sp. can enhance degradation. nih.gov |

| BDE-47 | Slower than BDE-28 nih.govhnu.edu.cn | Rhodococcus jostii RHA1, Burkholderia xenovorans LB400 nih.gov | The extent of transformation is inversely proportional to the degree of bromination. nih.gov |

| BDE-99 | Slower than BDE-47 nih.govhnu.edu.cn | Rhodococcus jostii RHA1, Burkholderia xenovorans LB400 nih.gov | Higher bromination hinders enzymatic attack. hnu.edu.cn |

| BDE-100 | Slower than BDE-99 nih.govhnu.edu.cn | Rhodococcus jostii RHA1, Burkholderia xenovorans LB400 nih.gov | Least degraded among the compared lower brominated PBDEs. nih.govhnu.edu.cn |

In anaerobic environments, which lack oxygen, the primary microbial degradation pathway for BDE-28 is reductive debromination. This process involves the removal of bromine atoms, leading to the formation of less brominated diphenyl ethers. For instance, the anaerobic degradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) can result in the formation of BDE-28, although often in low concentrations. nih.gov The primary product of BDE-47 anaerobic biodebromination is typically 2,2',4-tribromodiphenyl ether (BDE-17). nih.gov

The microbial communities in anaerobic sediments play a significant role in the degradation of PBDEs. nih.gov The composition of both bacteria and archaea can affect the anaerobic degradation of BDE-28. nih.gov Certain bacterial genera, such as Clostridium, Lysinibacillus, Rummeliibacillus, and Brevundimonas, have been associated with PBDE degradation. nih.gov Conversely, some archaea genera like Methanobacterium, Methanosarcina, Methanocorpusculum, and Halalkalicoccus have been negatively correlated with PBDE degradation rates. nih.gov

The position of the bromine atom influences the ease of its removal. In the case of BDE-47, the production of BDE-28 requires the removal of an ortho-bromine, which appears to be less favorable for some anaerobic microbial consortia compared to the removal of a meta-bromine to form BDE-17. nih.gov However, some enrichment cultures have shown the ability to produce BDE-28 from BDE-47, indicating that ortho-debromination is possible, albeit sometimes as a minor pathway. berkeley.edu

The enzymatic biotransformation of BDE-28 primarily involves hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) monooxygenases. These enzymes introduce a hydroxyl (-OH) group onto the aromatic ring of the BDE-28 molecule. This process can occur in various organisms, including bacteria and higher animals.

In vitro studies using rat and human liver microsomes have demonstrated the formation of mono- and dihydroxylated metabolites from BDE-28. thescipub.com The activity of CYP enzymes, particularly from the CYP1A and CYP2B subfamilies, is crucial for this transformation. thescipub.com However, the metabolism of PBDEs can be slower with an increasing number of bromine substituents, as the bromine atoms can sterically hinder the enzymatic attack. hnu.edu.cnthescipub.com

The hydroxylation of BDE-28 can lead to the formation of various hydroxylated metabolites (OH-PBDEs). For example, the biotransformation of BDE-47, a closely related congener, by human CYP2B6 results in several hydroxylated products, some of which involve an NIH shift (intramolecular migration of a bromine atom). nih.gov It is plausible that similar enzymatic pathways are involved in the metabolism of BDE-28.

Some bacterial strains, such as Sphingomonas sp. PH-07, have been shown to transform various PBDEs, including tri-BDEs, into brominated phenols and, in some cases, dihydroxylated diphenyl ethers. nih.gov Burkholderia xenovorans LB400 has been observed to convert a mono-BDE predominantly into a hydroxylated mono-BDE. nih.gov

Table 2: Key Enzymes and Metabolites in BDE-28 Biotransformation

| Enzyme Family | Organism/System | Metabolite Types | Key Findings |

| Cytochrome P450 (CYP1A, CYP2B) | Rat and Human Liver Microsomes thescipub.com | Mono- and dihydroxylated metabolites | Induced CYP enzymes are necessary for significant metabolism. thescipub.com |

| Dioxygenases | Sphingomonas sp. hnu.edu.cnnih.gov | Brominated phenols, dihydroxylated diphenyl ethers | Can lead to ring cleavage. hnu.edu.cn |

| Cytochrome P450 (CYP2B6) | Human nih.gov | Hydroxylated PBDEs (OH-PBDEs) | A primary enzyme in the metabolism of related PBDEs like BDE-47. nih.gov |

Metabolic Transformation in Non-Human Organisms

BDE-28 undergoes metabolic transformation in a variety of non-human organisms, including invertebrates and fish. The extent and pathways of this metabolism can vary significantly between species.

In aquatic invertebrates like the polychaete Perinereis sp., gut microbes have shown the potential to degrade BDE-28. researchgate.net One isolated gut microbial strain demonstrated a remarkable tolerance to high concentrations of BDE-28 and was able to completely degrade it. researchgate.net In the amphipod Gammarus pulex, BDE-28 is readily taken up and accumulated, with uptake rates being among the highest for the tested PBDE congeners. vliz.be

Fish also metabolize BDE-28, primarily through debromination and hydroxylation. Studies have shown that BDE-28 can be formed as a metabolite from the debromination of higher brominated PBDEs, such as BDE-47 and BDE-99, in fish. mdpi.comiwaponline.com For example, in juvenile turbot exposed to BDE-47, BDE-28 was detected as a metabolite. researchgate.net The metabolic capability of fish can be more developed than that of invertebrates, as suggested by the higher ratios of BDE-47 to BDE-99 in fish compared to invertebrates. nih.gov The liver and viscera are often the primary sites of PBDE metabolism in fish. nih.gov

Zebrafish (Danio rerio) have been used as a model organism to study the uptake and metabolism of BDE-28. In dietary exposure studies, BDE-28 showed one of the highest uptake efficiencies among the tested brominated flame retardants. oup.com However, the metabolic capacity in fish can be species-specific, with some studies showing little to no transformation of PBDEs to hydroxylated metabolites in zebrafish. mdpi.com

Bioaccumulation and Trophic Transfer of 2,3 ,4 Tribromodiphenyl Ether

Bioaccumulation Potential in Diverse Organisms

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance that is higher than in the surrounding medium. For lipophilic compounds like PBDEs, this process is of significant concern.

The bioaccumulation potential of PBDEs is often linked to their degree of bromination. Lower-brominated congeners are generally considered more bioavailable and have a higher potential for bioaccumulation than their highly-brominated counterparts gulfofmaine.org. Studies on various aquatic food webs have consistently shown the presence of tri- through hexa-BDEs in biota nih.govgulfofmaine.org. For example, in the French estuaries of the Loire and Seine, six PBDE congeners, including BDE-28, were widely found in marine biota nih.gov. Similarly, a study on the Lake Ontario food web analyzed for 28 PBDEs, including tribrominated congeners, and found average concentrations of total PBDEs in fish to range from 79.7 ± 54.2 ng/g lipid weight in alewife to 815 ± 695 ng/g lipid weight in lake trout nih.gov. Given that 2,3',4-tribromodiphenyl ether is a lower-brominated congener, it is expected to exhibit bioaccumulative properties in aquatic organisms.

Specific data on the bioaccumulation of this compound in terrestrial biota are also scarce. However, research on other lower-brominated PBDEs provides insights into its likely behavior. Studies have detected various PBDE congeners in terrestrial mammals, birds, and vegetation, indicating that these compounds can enter and persist in terrestrial food chains acs.org. For example, in a Canadian Arctic terrestrial food chain, PBDEs were detected in vegetation, caribou, and wolves acs.org.

A study on the bioaccumulation of brominated flame retardants in earthworms (Eisenia fetida) from soil showed high bioaccumulation for PBDEs with 4-6 bromine atoms diva-portal.org. While this study did not specifically include tribromodiphenyl ethers, it supports the general understanding that lower-brominated PBDEs are taken up by soil organisms, which form the base of many terrestrial food webs. The presence of PBDEs has been documented in the eggs of herring gulls from the Laurentian Great Lakes, with tribromodiphenyl ether concentrations ranging from 1.2-7.1 ng/g wet weight canada.ca. This demonstrates the transfer of these compounds to avian species, which are often at higher trophic levels.

Biomagnification and Trophic Magnification in Food Webs

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. This phenomenon is a key concern for persistent, bioaccumulative, and toxic substances.

Biomagnification Factors (BMFs) are used to quantify the increase in the concentration of a substance from prey to predator. A BMF greater than 1 indicates that the substance is biomagnifying. While specific BMFs for this compound are not available, data for other tribromodiphenyl ethers, particularly BDE-28, and other lower-brominated congeners suggest a potential for biomagnification.

For instance, a BMF of 7.6 was reported for BDE-28 in lake trout industrialchemicals.gov.au. In a study of a polar bear food chain, BMFs for various PBDE congeners were calculated, although data for BDE-28 in some lower trophic level organisms were not available for a complete assessment npolar.no. In a vegetation-caribou-wolf food chain in the Canadian Arctic, wolves were found to biomagnify BDE-28/33 from caribou with BMFs ranging from 2.9 to 17 acs.org.

The following table presents BMFs for some lower-brominated PBDE congeners in different species, illustrating the general biomagnification potential of this group of compounds.

Table 1: Biomagnification Factors (BMFs) for Selected PBDE Congeners

| Congener | Predator | Prey | BMF | Reference |

|---|---|---|---|---|

| BDE-28 | Lake Trout | --- | 7.6 | industrialchemicals.gov.au |

| BDE-28/33 | Wolf | Caribou | 2.9-17 | acs.org |

| BDE-47 | Lake Trout | --- | 2.1-37.2 | industrialchemicals.gov.au |

| BDE-15 | Porpoise | --- | 1.6-2.4 | industrialchemicals.gov.au |

Data for this compound (BDE-26) were not available in the reviewed sources. The table includes data for other relevant congeners to provide context.

Trophic Magnification Factors (TMFs) provide a measure of the average biomagnification potential of a substance across an entire food web. A TMF value greater than 1 indicates that the chemical biomagnifies. Specific TMFs for this compound have not been reported in the reviewed literature. However, studies on various food webs have calculated TMFs for other PBDE congeners.

In a study of an urban terrestrial food web, TMFs for several PBDE congeners were determined, indicating that many of these compounds biomagnify researchgate.net. Similarly, in a Lake Taihu aquatic food web, several novel brominated flame retardants showed significant trophic magnification researchgate.net. In the Canadian Arctic, the TMF for BDE-28/33 was found to be between 1.3 and 1.8, indicating biomagnification acs.org. Conversely, some studies have shown that the biomagnification potential can be congener-specific, with some PBDEs showing TMFs less than 1, indicating trophic dilution researchgate.net.

The following table summarizes TMFs for some PBDE congeners from different food webs.

Table 2: Trophic Magnification Factors (TMFs) for Selected PBDE Congeners | Congener | Food Web | TMF | Reference | |---|---|---|---|---| | BDE-28/33 | Canadian Arctic Terrestrial | 1.3-1.8 | acs.org | | ΣPBDE | Canadian Arctic Terrestrial | 1.3-1.8 | acs.org | | ATE* | Lake Taihu Aquatic | 2.85 | researchgate.net | | BTBPE* | Lake Taihu Aquatic | 2.83 | researchgate.net | | TBPH* | Lake Taihu Aquatic | 2.42 | researchgate.net |

Data for this compound (BDE-26) were not available in the reviewed sources. The table includes data for other relevant compounds to provide context. ATE, BTBPE, and TBPH are other types of brominated flame retardants.

Factors Influencing Bioaccumulation and Biomagnification

Several factors influence the bioaccumulation and biomagnification of PBDEs, including this compound. These include the chemical's properties, the organism's biological characteristics, and ecological factors.

The degree of bromination is a key determinant. Lower-brominated PBDEs, like tribromodiphenyl ethers, are generally more readily absorbed and accumulated in organisms compared to higher-brominated congeners such as decaBDE pic.int. The lipophilicity (fat-solubility) of the compound, often expressed as the octanol-water partition coefficient (Kow), is another critical factor. PBDEs are highly lipophilic and tend to accumulate in the fatty tissues of organisms npolar.no.

Biological factors such as an organism's metabolism, feeding habits, trophic level, age, and sex can also influence bioaccumulation nih.govnih.gov. Some organisms may have the ability to metabolize and excrete certain PBDE congeners more effectively than others, which can reduce their bioaccumulation potential nih.gov. For example, differences in the congener profiles among various fish species suggest species-specific accumulation and metabolism gulfofmaine.org. Ecological factors, such as the structure and length of the food web, also play a significant role in determining the extent of biomagnification nih.gov.

Ecotoxicological Research and Environmental Risk Assessment of 2,3 ,4 Tribromodiphenyl Ether

In Vitro Toxicological Studies in Non-Human Cell Lines

In vitro studies on non-human cell lines have been instrumental in elucidating the potential toxic mechanisms of 2,3',4-tribromodiphenyl ether (BDE-28). Research has shown that polybrominated diphenyl ethers (PBDEs) can induce toxic effects in various cell types. For instance, studies on rat liver cells have demonstrated that exposure to PBDE mixtures can lead to cellular damage. nih.gov

In chicken leghorn male hepatoma (LMH) cells, certain brominated flame retardants, structurally related to BDE-28, have been shown to act as antagonists to the androgen receptor. diva-portal.org This suggests a potential for endocrine disruption. Furthermore, in silico modeling has indicated that BDE-28 can dock into the ligand-binding pocket of the chicken androgen receptor, supporting the findings from in vitro assays. diva-portal.org

Studies using human cell lines, which can provide insights into general cellular mechanisms, have shown that some PBDE congeners can affect cell viability and induce reactive oxygen species generation in lung cells. nih.gov While these are human cells, the fundamental cellular processes are often conserved across species and can inform non-human toxicology.

The following table summarizes key findings from in vitro studies on non-human cell lines or relevant models:

| Cell Line/Model System | Compound(s) | Observed Effects |

| Chicken LMH cells | Brominated flame retardants (structurally related to BDE-28) | Antagonism of the chicken androgen receptor, altered gene expression. diva-portal.org |

| Rat Liver Microsomes | DE-71 (a mixture containing various PBDEs) | Metabolic activation leading to estrogenic activity. nih.gov |

| In silico modeling | BDE-28, BDE-100, BDE-153, BDE-154 | Stable and tight binding to the thyroid hormone receptor α (TRα), suggesting potential for thyroid signaling disruption. researchgate.net |

In Vivo Ecotoxicological Effects on Model Organisms

Impacts on Aquatic Ecosystems (e.g., Fish, Invertebrates)

This compound, along with other PBDEs, has been detected in various aquatic environments and organisms, raising concerns about its ecotoxicological effects. earthlinepublishers.comnih.gov Studies have shown that PBDEs can bioaccumulate in aquatic food webs, with concentrations often increasing at higher trophic levels. researchgate.netmdpi.com

In fish, exposure to PBDEs has been linked to a range of adverse effects. For example, studies on zebrafish (Danio rerio) have demonstrated that maternal transfer of PBDEs occurs, exposing offspring during sensitive early life stages. diva-portal.orgresearchgate.net Research on the marine flatfish turbot showed that certain PBDEs caused lethal toxicity and non-lethal malformations during embryo development. researchgate.net Furthermore, PBDEs can disrupt thyroid hormone homeostasis in fish through various mechanisms, including decreased circulating thyroid hormones and altered gene expression. tandfonline.com

Aquatic invertebrates are also susceptible to the toxic effects of PBDEs. A study using the crustacean Daphnia magna exposed to a mixture containing tribromodiphenyl ether (TBDPE) showed toxicity. industrialchemicals.gov.au The harpacticoid copepod Nitocra spinipes has also been used as a model organism to study the toxicity of individual PBDEs and mixtures, with BDE-28 showing notable toxicity. diva-portal.org

The table below presents a summary of ecotoxicological effects on aquatic organisms:

| Organism | Compound(s) | Observed Effects |

| Zebrafish (Danio rerio) | BDE-28 and other PBDEs | Maternal transfer to offspring. diva-portal.orgresearchgate.net |

| Turbot (Scophthalmus maximus) | BDE-47, BDE-99 | Lethal toxicity and non-lethal malformations in embryos. researchgate.net |

| Daphnia magna | Mixture containing TBDPE | Toxicity observed in a flow-through system. industrialchemicals.gov.au |

| Barbel (Barbus barbus) | PBDEs | Evidence of effects in feral fish from the Ebro River basin. ceh.ac.uk |

| Various fish species | PBDEs | Disruption of thyroid hormone homeostasis. tandfonline.com |

Impacts on Terrestrial Ecosystems (e.g., Wildlife)

The presence and effects of this compound and other PBDEs are not limited to aquatic environments. These compounds have been detected in various components of terrestrial ecosystems, including soil, plants, and wildlife. pjoes.com

Studies on wildlife have revealed the bioaccumulation of PBDEs in terrestrial food chains. For instance, PBDEs have been found in the tissues of predatory mammals like the red fox (Vulpes vulpes) and birds of prey. nih.gov Research on Eurasian otters (Lutra lutra) in Britain has also documented the presence of various PBDE congeners, including BDE-28, in their livers. ceh.ac.uk

Experimental studies on laboratory animals provide further insight into the potential impacts on terrestrial wildlife. In rats, exposure to PBDEs has been associated with effects on neurobehavioral development and thyroid hormone levels. researchgate.net Studies on mink (Mustela vison) have also been conducted to assess the reproductive and developmental toxicity of PBDE mixtures. oup.com

The following table summarizes some of the observed impacts on terrestrial ecosystems and wildlife:

| Organism/Ecosystem Component | Compound(s) | Observed Effects/Findings |

| Soil and Plants (e.g., crabgrass) | PBDEs including BDE-28 | Accumulation in soil and uptake by plants. pjoes.com |

| Earthworms (Eisenia fetida) | BDE-28 and other BDEs | High persistence of BDE-28 in soil; bioaccumulation of some congeners. diva-portal.org |

| Mink (Mustela vison) | DE-71 (PBDE mixture) | Used as a model for reproductive and developmental toxicity studies. oup.com |

| Eurasian Otter (Lutra lutra) | Various PBDEs including BDE-28 | Detection in liver tissue, indicating exposure in the wild. ceh.ac.uk |

| Rats and Mice | PentaBDEs | Neurobehavioral development effects and impacts on thyroid hormone levels. researchgate.net |

Developmental and Reproductive Effects in Non-Human Species

A significant area of concern regarding this compound and other PBDEs is their potential to cause developmental and reproductive toxicity in non-human species. nih.gov Exposure during critical developmental windows can lead to irreversible adverse outcomes. nih.govfda.gov

In laboratory studies with rodents, prenatal exposure to certain PBDEs has been shown to affect the reproductive system. For example, some studies have reported changes in the weight of testes and epididymis in rats and mice following prenatal exposure. researchgate.net Furthermore, exposure to certain PBDEs has been linked to reduced sperm count and motility in adult male mice. nih.gov

In avian species, while specific studies on BDE-28 are limited, research on related compounds has shown potential for reproductive disruption. diva-portal.org In fish, as mentioned previously, exposure to PBDEs can lead to developmental abnormalities. researchgate.net The maternal transfer of these compounds in zebrafish highlights a direct pathway for developmental exposure. diva-portal.orgresearchgate.net

The table below provides a summary of developmental and reproductive effects in various non-human species:

| Species | Compound(s) | Developmental and Reproductive Effects |

| Mice | BDE-28, BDE-153 | Associated with increased abnormal sperm morphology and reduced sperm motility. nih.govmdpi.com |

| Rats/Mice | PentaBDEs (e.g., DE-71) | Changes in relative weight of testis and epididymis after prenatal exposure. researchgate.net |

| Zebrafish (Danio rerio) | BDE-28 and other BDEs | Maternal transfer to offspring, indicating a route for developmental exposure. diva-portal.orgresearchgate.net |

| Mink (Mustela vison) | DE-71 (PBDE mixture) | Studied for reproductive and developmental toxicity. oup.com |

Mechanisms of Action in Non-Human Biological Systems

Endocrine Disrupting Potentials (Non-Human)

This compound (BDE-28) and other polybrominated diphenyl ethers (PBDEs) are recognized as potential endocrine-disrupting chemicals in non-human biological systems. frontiersin.org Their structural similarity to endogenous hormones, particularly thyroid hormones, is a key factor in their ability to interfere with endocrine signaling pathways. nih.govamchro.com

One of the primary mechanisms of endocrine disruption by PBDEs is their interaction with thyroid hormone systems. tandfonline.com In silico studies have demonstrated that BDE-28 and other congeners can bind to the thyroid hormone receptor α (TRα). researchgate.net This binding can potentially disrupt the normal functioning of thyroid hormones, which are crucial for growth, development, and metabolism. nih.gov Furthermore, PBDEs can interfere with the transport of thyroid hormones in the blood by competing for binding sites on transport proteins like transthyretin (TTR). nih.gov

In addition to the thyroid system, PBDEs can also affect steroid hormone signaling. As mentioned earlier, in vitro and in silico studies have shown that some brominated flame retardants can act as antagonists to the androgen receptor in chicken cells. diva-portal.org Hydroxylated metabolites of PBDEs have also been found to interact with the estrogen receptor-α (ER-α), suggesting that metabolic activation can lead to estrogenic or antiestrogenic effects. nih.gov

The following table summarizes the endocrine-disrupting potentials of BDE-28 and related compounds in non-human systems:

| Endocrine System | Mechanism of Action | Model System/Organism |

| Thyroid System | Binding to thyroid hormone receptor α (TRα). researchgate.net | In silico modeling. |

| Thyroid System | Interference with thyroid hormone transport proteins (e.g., TTR). nih.gov | In vitro assays. |

| Androgen System | Antagonism of the androgen receptor. diva-portal.org | Chicken LMH cells, in silico modeling. |

| Estrogen System | Interaction of hydroxylated metabolites with estrogen receptor-α (ER-α). nih.gov | Rat liver microsomes, in vitro assays. |

Neurotoxicological Effects (Non-Human Animal Models)

Polybrominated diphenyl ethers (PBDEs) are recognized for their potential to induce developmental neurotoxicity, a concern substantiated by numerous studies on non-human animal models. researchgate.net While specific research focusing exclusively on this compound (BDE-25) is limited, the extensive data on related congeners, particularly lower-brominated PBDEs, provides significant insight into its likely neurotoxic profile.

Animal studies, primarily in mice and rats, have demonstrated that pre- or postnatal exposure to various PBDEs can lead to lasting neurobehavioral changes. researchgate.net These changes often manifest as alterations in spontaneous motor activity, typically hyperactivity, and impaired performance in learning and memory tasks. researchgate.net The mechanisms underlying this neurotoxicity are believed to be multifactorial, involving direct effects on the developing brain, such as the disruption of signal transduction pathways and the induction of oxidative stress. researchgate.netresearchgate.net

Furthermore, PBDEs are known to interfere with neurotransmitter systems. researchgate.netnih.gov Studies on different congeners have revealed impacts on both excitatory and inhibitory signaling pathways, which are critical for proper neuronal function. nih.gov Exposure has been linked to disruptions in calcium homeostasis, which is vital for neuronal excitability and synaptic plasticity. nih.gov

The structure of a PBDE congener, specifically the pattern of bromine substitution, is a key determinant of its neurotoxic potential. nih.gov Research has shown that the positions of bromine atoms, particularly in the ortho- and para- positions on the diphenyl ether backbone, significantly influence the molecule's activity and toxicity. nih.gov For instance, studies comparing different tetrabromodiphenyl ether congeners found that variations in bromine placement led to significant differences in their ability to disrupt calcium signaling and affect neuronal viability. nih.gov This structure-activity relationship underscores the importance of considering the specific congener, like this compound, when assessing neurotoxic risk.

Immunotoxicological Responses (Non-Human Animal Models)

The immunotoxic potential of PBDEs has been documented in various animal models, suggesting that these compounds can adversely affect the immune system. nih.govresearchgate.netfrontiersin.org Although direct experimental evidence on the immunotoxicological responses to this compound is not widely available, studies on structurally similar congeners provide a basis for assessing its potential effects.

Research on other lower-brominated PBDEs, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), has demonstrated clear immunotoxic effects in animal models. researchgate.netfrontiersin.org For example, exposure to BDE-47 in mice has been shown to cause a significant reduction in the number of splenocytes, which are critical components of the adaptive immune system. researchgate.net Other studies have revealed that BDE-47 can impair the function of key innate immune cells, such as macrophages and basophils. frontiersin.org Chronic exposure to PBDEs is generally associated with a risk of immunotoxicity. nih.gov

Given that this compound is a lower-brominated congener, it is plausible that it shares some of the immunotoxic properties observed for compounds like BDE-47. The toxicological effects of PBDEs are often inversely related to their degree of bromination, with less brominated congeners sometimes exhibiting greater toxicity. researchgate.net Therefore, based on the available evidence from related compounds, this compound may pose a risk to the immune system in exposed non-human animal populations.

Aryl Hydrocarbon Receptor (AhR) Binding and Signaling (Non-Human)

The toxic effects of many halogenated aromatic hydrocarbons, including PBDEs, are often mediated through their interaction with the aryl hydrocarbon receptor (AhR). nih.govatlantis-press.com The AhR is a ligand-activated transcription factor that, upon binding with a compound, translocates to the nucleus and initiates the transcription of a battery of genes, including those for xenobiotic-metabolizing enzymes like cytochrome P450s. medicinacomplementar.com.brnih.gov

PBDEs are structurally similar to other known AhR ligands like polychlorinated biphenyls (PCBs) and dioxins, suggesting a shared mechanism of toxicity. nih.govatlantis-press.com The binding affinity of a specific PBDE congener to the AhR is a critical factor in its potential to elicit a toxic response. nih.gov However, the relationship is complex, and a strong binding affinity does not always correlate directly with greater agonistic or antagonistic activity. nih.gov

Quantitative structure-activity relationship (QSAR) models have been developed to predict the AhR-mediated toxicity of PBDE congeners based on their molecular structure. nih.govatlantis-press.com These models use descriptors related to the molecule's conformation, electronic properties, and steric factors to estimate its binding affinity and subsequent biological activity. nih.gov For the 209 PBDE congeners, QSAR models have been established to predict their biological toxicity, often expressed as a relative binding affinity (RBA) to the AhR. atlantis-press.com These studies indicate that the structural characteristics of this compound are consistent with those of other PBDEs that interact with the AhR signaling pathway.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicity

Predictive Models for Environmental Endpoints

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to predict the physicochemical properties and toxicological effects of chemicals based on their molecular structure, thereby reducing the need for extensive animal testing. tandfonline.com For PBDEs, QSAR models are valuable tools for estimating environmental endpoints and prioritizing congeners for further investigation. researchgate.net

Various QSAR models have been developed specifically for PBDEs to predict a range of toxic endpoints. tandfonline.comresearchgate.net These models often target the prediction of aryl hydrocarbon receptor (AhR) binding affinity, which is a key initiating event for dioxin-like toxicity. nih.govresearchgate.net For instance, a model was developed for 18 PBDE congeners to predict their AhR relative binding affinities, using descriptors related to conformational changes, atomic reactivity, and the molecular electrostatic field. nih.gov Other QSAR studies have successfully modeled endpoints such as cell viability and apoptosis in mammalian cell lines exposed to PBDEs. tandfonline.com

These predictive models are crucial for assessing the potential hazards of the 209 different PBDE congeners, many of which lack empirical toxicity data. By using a set of calculated molecular descriptors, these models can estimate the toxicity of untested congeners like this compound.

| QSAR Model Focus | Predicted Endpoint | Key Molecular Descriptors Used | Model Performance (Correlation Coefficient, R²) |

|---|---|---|---|

| Dioxin-Like Toxicity | Aryl Hydrocarbon Receptor (AhR) Relative Binding Affinity | Conformational, electrostatic, and reactivity parameters | 0.903 nih.gov |

| Cytotoxicity | Cell Viability (Hep G2 cells) | Genetic Function Approximation (GFA) derived descriptors | 0.97 tandfonline.com |

| Cytotoxicity | Apoptosis (Hep G2 cells) | 0.94 tandfonline.com | |

| General Biological Toxicity | -lgRBA (Relative Binding Affinity) | Substituent descriptors and quantum chemical parameters | Good fitness, robustness, and predictability reported atlantis-press.com |

Influence of Bromine Substitution Patterns on Ecotoxicological Potency

The ecotoxicological potency of a PBDE congener is heavily influenced by the number and position of bromine atoms on its diphenyl ether structure. nih.govresearchgate.net This bromine substitution pattern dictates the molecule's size, shape, lipophilicity, and electronic properties, which in turn govern its environmental fate, bioavailability, and interaction with biological receptors. nih.gov

Generally, the toxicological effects of PBDEs have been observed to vary inversely with the degree of bromination; lower-brominated congeners are often more readily absorbed and more toxic than their highly-brominated counterparts. researchgate.net For example, studies on the harp seal copepod (Nitocra spinipes) found that the tri-brominated BDE-28 was among the most toxic congeners tested. diva-portal.org

The specific placement of bromine atoms is also critical. The presence or absence of bromine atoms at the ortho- (positions 2, 2', 6, 6') and para- (positions 4, 4') positions significantly impacts a congener's activity. nih.gov Research on ryanodine (B192298) receptors, a target for neurotoxicity, revealed that PBDEs with two ortho-bromines and at least one free para-position were more potent activators than congeners with two para-bromines. nih.gov Furthermore, the spatial conformation (e.g., planar vs. non-planar) and molecular symmetry, both determined by bromine substitution, are crucial for binding to the aryl hydrocarbon receptor (AhR). atlantis-press.com Steric hindrance from certain bromine configurations can prevent effective binding to the AhR, thereby reducing a congener's dioxin-like toxicity. atlantis-press.com The specific 2,3',4-bromination pattern of BDE-25 results in a unique chemical stability and biological activity profile compared to other tribrominated isomers.

| Structural Feature | Influence on Ecotoxicological Potency | Example/Observation |

|---|---|---|

| Degree of Bromination | Toxicity often decreases with an increasing number of bromine atoms. researchgate.net | Lower-brominated PBDEs (e.g., tri-BDEs) can be more toxic than higher-brominated ones (e.g., deca-BDE). researchgate.netdiva-portal.org |

| Ortho-Substitution | Affects molecular planarity and receptor binding. Influences Henry's Law Constant, affecting environmental partitioning. escholarship.org | PBDEs with ortho-bromines can have higher neurotoxic potential by activating ryanodine receptors. nih.gov |

| Para-Substitution | Crucial for interaction with certain biological targets. | Congeners lacking at least one para-bromine substituent showed greater activity toward ryanodine receptors. nih.gov |

| Overall Substitution Pattern | Determines the molecule's overall shape, symmetry, and fit with biological receptors like the AhR. atlantis-press.com | The specific 2,3',4- pattern of BDE-25 dictates its unique biological activity compared to other tri-BDEs. |

Synthesis and Isomer Specific Research of 2,3 ,4 Tribromodiphenyl Ether

Laboratory Synthesis Routes for Congener Specificity

The synthesis of individual PBDE congeners like 2,3',4-tribromodiphenyl ether requires precise chemical strategies to ensure the correct placement of bromine atoms on the diphenyl ether backbone. Common laboratory-scale synthesis of asymmetrical diaryl ethers often employs the Ullmann condensation reaction. This method involves the copper-catalyzed reaction between a phenol (B47542) and an aryl halide.

For the synthesis of this compound, a potential pathway involves the coupling of 3-bromophenol (B21344) with a suitably substituted dibromobenzene, or conversely, the reaction of a dibromophenol with a bromobenzene. The selection of starting materials is crucial for directing the bromination pattern to the desired 2,3',4-positions.

Another approach for creating the ether linkage is through a modified Williamson ether synthesis, although the Ullmann condensation is generally more applicable for the formation of diaryl ethers. Achieving congener specificity is paramount to avoid the formation of a mixture of isomers, which would necessitate complex purification steps.

Optimized Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of this compound via the Ullmann condensation necessitates the careful optimization of several reaction parameters. The choice of catalyst, base, solvent, and temperature all play a critical role in the reaction's efficiency and selectivity.

Catalyst System: While traditional Ullmann reactions used stoichiometric amounts of copper powder at high temperatures, modern methods employ catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). The addition of a ligand can significantly enhance the catalyst's activity and improve yields under milder conditions. Various ligands, including diamines, amino acids, and phosphines, have been explored to facilitate the coupling. researchgate.netrhhz.netarkat-usa.orgnih.gov

Base and Solvent: The choice of base is also crucial, with common options including potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4). rhhz.netarkat-usa.org The solvent must be able to facilitate the reaction, with polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) often being effective. However, reactions in non-polar solvents like toluene (B28343) have also been reported. arkat-usa.org

Temperature: Reaction temperatures for optimized Ullmann couplings are typically lower than the harsh conditions of the classic reaction, often ranging from 80 to 150 °C, depending on the specific substrates and catalytic system used.

The purification of the final product is a critical step to ensure high purity. Techniques such as column chromatography are commonly employed to separate the desired this compound isomer from any unreacted starting materials, byproducts, or other isomers that may have formed.

Table 1: Illustrative Optimized Reaction Conditions for Ullmann Ether Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Copper(I) Iodide (CuI) with a ligand (e.g., a diamine or amino acid) | Catalytic system allows for lower reaction temperatures and improved yields. |

| Base | Potassium Carbonate (K2CO3) or Potassium Phosphate (K3PO4) | Effective in promoting the deprotonation of the phenol. |

| Solvent | N,N-Dimethylformamide (DMF) or Toluene | Provides a suitable medium for the reaction to proceed efficiently. |

| Temperature | 80 - 150 °C | Milder conditions compared to traditional Ullmann reactions, improving selectivity. |

| Purification | Column Chromatography | Essential for isolating the specific this compound isomer to achieve high purity. |

Characterization of Synthesized Isomers

Once synthesized and purified, the definitive identification and characterization of the this compound isomer are crucial. A combination of modern analytical techniques is employed to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum provide detailed information about the arrangement of protons on the aromatic rings. Similarly, the ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms, confirming the substitution pattern of the bromine atoms. researchgate.netnih.govyoutube.combohrium.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to analyze its fragmentation pattern. thermofisher.comnih.govlabrulez.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. The isotopic pattern resulting from the presence of three bromine atoms is a characteristic feature in the mass spectrum of tribromodiphenyl ethers. nih.gov

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is used to assess the purity of the synthesized congener and to separate it from any potential impurities or other isomers. The retention time of the synthesized compound can be compared to that of a certified reference material if available.

Table 2: Key Analytical Techniques for Characterization

| Technique | Information Provided |

|---|---|

| ¹H NMR | Proton environment, number of protons, and their connectivity. |

| ¹³C NMR | Carbon skeleton, number, and types of carbon atoms. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming the presence of three bromine atoms through the isotopic pattern. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula. |

| Gas Chromatography (GC-MS) | Purity assessment and separation from isomers. |

Utility of Synthesized Standards in Environmental Analysis and Research

The availability of high-purity, congener-specific standards of this compound is indispensable for environmental science and toxicological research. These synthesized standards serve several critical functions:

Analytical Reference Standards: In environmental monitoring, laboratories require certified reference materials to accurately identify and quantify the presence of BDE-25 in various environmental matrices such as water, soil, sediment, and biological tissues. unitar.orgresearchgate.netepa.govresearchgate.net By comparing the retention time and mass spectrum of a peak in an environmental sample to that of the synthesized standard, analysts can confirm the presence and determine the concentration of this specific congener.

Toxicological Studies: Research into the potential health effects of PBDEs relies on the availability of individual congeners. By using a pure standard of this compound, toxicologists can conduct in vitro and in vivo studies to assess its specific biological activity, metabolic fate, and potential for endocrine disruption or other adverse effects. This isomer-specific approach is crucial for understanding the structure-activity relationships within the broader class of PBDEs. nih.gov

Environmental Fate and Transport Studies: Synthesized standards are used in studies investigating the environmental behavior of BDE-25. Researchers can use these standards to spike environmental samples and study its degradation pathways, partitioning behavior between different environmental compartments, and potential for bioaccumulation in organisms. nih.gov

The development of robust and reliable synthesis and purification methods for this compound is, therefore, a fundamental prerequisite for advancing our understanding of its environmental prevalence and potential risks.

Environmental Modeling and Predictive Research

Multimedia Mass Balance Models for Environmental Fate Prediction

Multimedia mass balance models are mathematical frameworks used to predict the environmental distribution of chemicals. These models divide the environment into interconnected compartments, such as air, water, soil, and sediment, and calculate the chemical's movement and accumulation based on its physicochemical properties and the characteristics of the environment. rsc.orgresearchgate.net Fugacity-based models are a common type of multimedia mass balance model that uses the concept of "escaping tendency" to describe the partitioning of a chemical between these compartments. acs.org

Several established multimedia models are used to predict the fate of PBDEs, and their principles are applicable to 2,3',4-Tribromodiphenyl ether. These include:

Fugacity Models: These models, often based on the Equilibrium Criterion (EQC) model, estimate the partitioning of a chemical by balancing the fugacity (a measure of chemical potential) across different environmental media. nih.gov

SimpleBox: This is a nested multimedia model that can simulate the fate of chemicals on regional, continental, and global scales. It represents the environment as a series of well-mixed boxes for air, water, soil, and sediment. rivm.nl

BETR (Berkeley-Trent) Model: The European variant (EVn-BETR) has been used to model the fate of PBDEs across Europe, providing insights into their spatial distribution.

The application of these models to a specific congener like this compound would require specific input parameters.

Table 1: Key Input Parameters for Multimedia Mass Balance Models

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | Influences diffusion and transport rates. |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | Determines the tendency to partition into the atmosphere. |

| Water Solubility | The maximum amount of the substance that can dissolve in water. | Affects its concentration in aquatic environments. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of the concentration of a chemical in octanol (B41247) and water at equilibrium. | Indicates the tendency for bioaccumulation in fatty tissues. |

| Octanol-Air Partition Coefficient (Koa) | The ratio of the concentration of a chemical in octanol and air at equilibrium. | Important for understanding air-surface partitioning, including to vegetation. |

| Henry's Law Constant | The ratio of the partial pressure of a compound in air to its concentration in water. | Governs the exchange between water bodies and the atmosphere. |

| Degradation Half-Lives | The time it takes for half of the chemical to be degraded in a specific medium (air, water, soil, sediment). | Determines the persistence of the compound in the environment. |

Modeling of Inter-Compartmental Exchange Processes

Key exchange processes for PBDEs that are relevant for this compound include:

Air-Water Exchange: This involves volatilization from water to air and absorption from air to water. This process is largely controlled by the Henry's Law Constant and environmental conditions like temperature and wind speed.

Air-Soil Exchange: This includes dry and wet deposition from the atmosphere to the soil, as well as volatilization from the soil back into the atmosphere. The partitioning is influenced by the octanol-air partition coefficient (Koa) and soil properties like organic carbon content.

Air-Vegetation Exchange: Vegetation can act as a significant sink for atmospheric pollutants. The exchange is influenced by the Koa value, with studies on other PBDEs showing that a significant fraction of the deposited amount can be re-emitted to the atmosphere, facilitating a "hopping" transport mechanism. acs.org

Water-Sediment Exchange: Due to their hydrophobic nature, PBDEs tend to adsorb to suspended particles in the water column, which then settle into the sediment. This process of deposition and potential resuspension is critical to their fate in aquatic systems.

Soil-Water Exchange: Runoff from contaminated soils can transport the compound into adjacent water bodies. Leaching through the soil column can also lead to groundwater contamination, although this is generally less significant for strongly sorbing compounds like PBDEs.

Models simulate these processes using mass transfer coefficients that quantify the rate of movement between compartments. For instance, particle movement, including deposition and resuspension, is a dominant transport process for PBDEs within indoor environments and is also a crucial factor in larger environmental systems. nih.gov

Atmospheric Transport and Deposition Modeling

Once released into the atmosphere, this compound can be transported over varying distances before being removed through deposition. Atmospheric transport models are used to simulate this movement and predict where the compound is likely to be deposited.

The potential for long-range atmospheric transport (LRAT) is a key concern for persistent organic pollutants. Models like the TaPL3 (TAsman project on POPs Level 3) can be used to estimate a chemical's characteristic travel distance. acs.org For many PBDEs, the LRAT potential is considered limited compared to other POPs, but they are still found in remote regions, indicating that atmospheric transport does occur. acs.orgresearchgate.net

Modeling atmospheric transport and deposition involves several key components:

Emission and Advection: The model requires data on the sources and emission rates of the compound. It then simulates the movement of the chemical with air masses (advection).

Atmospheric Chemistry: In the atmosphere, this compound can undergo transformation, primarily through reactions with hydroxyl (OH) radicals. Photolytic degradation (breakdown by sunlight) can also be a significant process, particularly for higher brominated congeners, potentially leading to the formation of lower-brominated compounds. nih.gov

Partitioning: In the atmosphere, the compound will partition between the gas phase and atmospheric particles (aerosols). This partitioning is crucial as it affects the mode of deposition. Lower-brominated PBDEs tend to be more prevalent in the gas phase, while higher-brominated congeners are more associated with particles. nih.gov

Deposition: The removal of the compound from the atmosphere occurs through two main processes:

Dry Deposition: The direct settling of particles and the absorption of gases onto surfaces.

Wet Deposition: The removal from the atmosphere by precipitation (rain or snow), also known as washout. PBDEs have been shown to have higher washout ratios than other compounds like PCBs. nih.gov

Models such as HYSPLIT (Hybrid Single-Particle Lagrangian Integrated Trajectory) can be used to compute air parcel trajectories and simulate complex transport, dispersion, and deposition of atmospheric pollutants. The results of such models can be compared with monitoring data from remote locations to validate predictions of long-range transport and deposition fluxes. researchgate.net

Interdisciplinary and Comparative Research Perspectives

Comparison with Other Brominated Flame Retardants (BFRs)

Brominated flame retardants (BFRs) are a broad class of organobromine compounds added to various consumer products to reduce their flammability. nih.gov Within this class, polybrominated diphenyl ethers (PBDEs), including congeners like 2,3',4-tribromodiphenyl ether, represent a significant subgroup. achrom.be Structurally, PBDEs are similar to polychlorinated biphenyls (PCBs), with 209 possible different congeners based on the number and position of bromine atoms. achrom.be However, the carbon-bromine bonds in PBDEs are generally weaker and more susceptible to degradation than the carbon-chlorine bonds in PCBs. achrom.be